molecular formula C29H51NO B010383 2-Aza-2,3-dihydrosqualene N-oxide CAS No. 100692-38-4

2-Aza-2,3-dihydrosqualene N-oxide

Cat. No.: B010383
CAS No.: 100692-38-4
M. Wt: 429.7 g/mol
InChI Key: GPJDIHDLTQEECK-GUUMBNHASA-N
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Description

(4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide is a complex organic compound characterized by its multiple conjugated double bonds and a terminal amine oxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide typically involves multi-step organic reactions. The process begins with the preparation of the docosa-pentaene backbone, followed by the introduction of methyl groups at specific positions. The final step involves the oxidation of the amine group to form the amine oxide. Common reagents used in these reactions include organometallic catalysts, oxidizing agents like hydrogen peroxide, and various solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as nitro-docosa-pentaenes, fully saturated docosa-alkanes, and halogenated derivatives .

Scientific Research Applications

Chemistry

In chemistry, (4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the study of conjugated systems and electron delocalization .

Biology

In biological research, this compound is studied for its potential role in cell signaling and membrane dynamics. Its ability to interact with lipid bilayers makes it a candidate for studying membrane-bound processes .

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The amine oxide group is known to enhance the solubility and bioavailability of drugs .

Industry

Industrially, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of (4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide involves its interaction with molecular targets such as enzymes and receptors. The conjugated double bonds allow for electron transfer processes, while the amine oxide group can participate in hydrogen bonding and electrostatic interactions. These properties enable the compound to modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • (4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine
  • (4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine nitro
  • (4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine halide

Uniqueness

The uniqueness of (4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide lies in its amine oxide group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility, stability, and reactivity compared to its analogs .

Properties

CAS No.

100692-38-4

Molecular Formula

C29H51NO

Molecular Weight

429.7 g/mol

IUPAC Name

(4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide

InChI

InChI=1S/C29H51NO/c1-25(2)15-11-18-28(5)21-12-19-26(3)16-9-10-17-27(4)20-13-22-29(6)23-14-24-30(7,8)31/h15-17,21-22H,9-14,18-20,23-24H2,1-8H3/b26-16+,27-17+,28-21+,29-22+

InChI Key

GPJDIHDLTQEECK-GUUMBNHASA-N

SMILES

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC[N+](C)(C)[O-])C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCC[N+](C)(C)[O-])/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC[N+](C)(C)[O-])C)C)C

Synonyms

2-aza-2,3-dihydrosqualene N-oxide

Origin of Product

United States

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